N-Carboxyethylrhodanine (7025-19-6) vs. Arbutin: 52-Fold Superior Tyrosinase Inhibition for Melanogenesis Research
In a 2025 experimental validation study, N-Carboxyethylrhodanine (Rhodanine-3-propionic acid) exhibited significantly more potent inhibition of mushroom tyrosinase compared to the commercial standard arbutin. The compound's inhibitory activity was quantified with an IC50 of 0.7349 mM, which is 52.2-fold lower (i.e., more potent) than the IC50 of 38.37 mM for arbutin under the same assay conditions [1].
| Evidence Dimension | In vitro inhibition of mushroom tyrosinase |
|---|---|
| Target Compound Data | IC50 = 0.7349 mM |
| Comparator Or Baseline | Arbutin, IC50 = 38.37 mM |
| Quantified Difference | N-Carboxyethylrhodanine is 52.2-fold more potent (lower IC50) |
| Conditions | In vitro mushroom tyrosinase inhibition assay |
Why This Matters
This direct comparison provides a strong quantitative basis for selecting N-Carboxyethylrhodanine over arbutin for research requiring high-potency tyrosinase inhibition, such as in the development of advanced depigmenting agents.
- [1] Kim J, et al. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. 2025;10(34):38922-38932. View Source
